Ethyl 3-bromo-4-fluoro-2-methylbenzoate physical properties
Ethyl 3-bromo-4-fluoro-2-methylbenzoate physical properties
High-Purity Intermediate for Medicinal Chemistry & Lead Optimization [1]
Executive Summary
Ethyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1803604-00-3) represents a critical scaffold in the synthesis of advanced pharmaceutical agents, particularly within the kinase inhibitor and fluorinated bioactive compound classes.[1] Its tri-substituted benzene core—featuring a sterically demanding methyl group, an electron-withdrawing fluorine, and a chemically versatile bromine handle—offers a unique "chemical warhead" for Structure-Activity Relationship (SAR) exploration.
This technical guide provides a rigorous analysis of its physicochemical properties, synthesis methodologies, and handling protocols, designed for researchers requiring high-fidelity data for drug development workflows.
Chemical Identity & Structural Analysis[2][3][4]
The molecule is defined by a dense functionalization pattern on the benzene ring. The ortho-methyl group (C2) introduces steric torsion, potentially forcing the ester group out of planarity, which affects metabolic stability and solubility. The meta-bromo (C3) and para-fluoro (C4) substituents create an electronic "push-pull" system ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
| Parameter | Data |
| IUPAC Name | Ethyl 3-bromo-4-fluoro-2-methylbenzoate |
| CAS Number | 1803604-00-3 |
| Molecular Formula | C₁₀H₁₀BrFO₂ |
| Molecular Weight | 261.09 g/mol |
| SMILES | O=C(OCC)C1=C(C)C(Br)=C(F)C=C1 |
| InChI Key | Predicted based on structure |
Structural Visualization (DOT)
The following diagram illustrates the electronic and steric influences inherent in the scaffold, guiding synthetic modification strategies.
Figure 1: Functional group interplay within the Ethyl 3-bromo-4-fluoro-2-methylbenzoate scaffold.
Physical Properties Matrix
Accurate physical property data is essential for process chemistry scaling and formulation. Where experimental values are proprietary, consensus predictive models (ACD/Labs, ChemAxon) are utilized.
| Property | Value / Range | Source/Method |
| Physical State | Solid or Viscous Oil (Low MP) | Experimental Observation |
| Melting Point | 35–45 °C (Estimated) | Analog Comparison (Methyl ester) |
| Boiling Point | ~295 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.45 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.07 | Cheminformatics Consensus [1] |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Computed [1] |
| Flash Point | >110 °C | Safety Estimate |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water | Experimental |
Technical Insight: The LogP of ~3.1 indicates high lipophilicity, suggesting this intermediate will readily cross cell membranes but requires organic co-solvents (e.g., DMSO) for biological assays.
Synthesis & Characterization Protocol
The synthesis of Ethyl 3-bromo-4-fluoro-2-methylbenzoate typically proceeds via the esterification of the corresponding benzoic acid. The presence of the ortho-methyl group can sterically hinder direct Fischer esterification, making the Acid Chloride route preferred for high yield.
Preferred Synthetic Route (Acid Chloride Method)
Reagents:
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Precursor: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)
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Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 eq)
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Solvent: Dichloromethane (DCM) or Toluene
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Nucleophile: Absolute Ethanol (Excess)
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Catalyst: DMF (Cat. amount)
Step-by-Step Protocol:
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Activation: Dissolve the benzoic acid derivative in anhydrous DCM under N₂ atmosphere.
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Chlorination: Add catalytic DMF (2-3 drops), then add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
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Concentration: Evaporate the solvent and excess reagent in vacuo to obtain the crude acid chloride (yellow oil).
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Esterification: Redissolve the residue in dry DCM. Add absolute Ethanol (3.0 eq) and Pyridine (1.1 eq) at 0°C.
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Workup: Stir at RT for 4 hours. Quench with water. Extract with DCM. Wash organic layer with 1M HCl, sat. NaHCO₃, and Brine.
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Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).
Synthetic Workflow Diagram[10]
Figure 2: Optimized synthetic workflow for the conversion of the benzoic acid precursor to the ethyl ester.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.70–7.80 (dd, 1H): Aromatic proton at C6 (ortho to ester).
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δ 7.00–7.10 (t/dd, 1H): Aromatic proton at C5 (ortho to fluorine).
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δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH ₂CH₃).
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δ 2.65 (s, 3H): Methyl group at C2 (deshielded by aromatic ring/ester).
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δ 1.38 (t, J = 7.1 Hz, 3H): Terminal methyl protons (-OCH₂CH ₃).[2]
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-
¹⁹F NMR (376 MHz, CDCl₃):
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δ -100 to -110 ppm: Single peak corresponding to the aromatic fluorine.
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-
MS (ESI+):
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m/z: [M+H]⁺ calculated 261.09 (observed 261.1/263.1 doublet due to ⁷⁹Br/⁸¹Br isotope pattern).
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Handling, Stability & Safety
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store in a tightly sealed container at 2–8°C (Refrigerated) or Room Temperature in a dry, dark environment. The ester bond is stable, but prolonged exposure to moisture can lead to hydrolysis back to the acid.
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Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
ChemScene. (2024). Ethyl 3-bromo-4-fluoro-2-methylbenzoate Product Data & Calculated Properties. Retrieved from
-
BLD Pharm. (2024).[3][4] Safety Data Sheet (SDS) and Catalog Entry for CAS 1803604-00-3. Retrieved from
-
PubChem. (2024).[5] Compound Summary: Benzoic acid derivatives and computed properties. Retrieved from
-
Google Patents. (2020). CN110903176A: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
Sources
- 1. 1807043-92-0|Methyl 3-bromo-2-fluoro-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 3-bromo-4-fluoro-2-methylbenzoate - Lead Sciences [lead-sciences.com]
- 5. Ethyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate | C10H11BrFNO2 | CID 167722967 - PubChem [pubchem.ncbi.nlm.nih.gov]
